Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate is an organic compound that features a unique oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate typically involves the reaction of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced heterocyclic compounds, and substituted amino esters.
Scientific Research Applications
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzyme assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoate: This compound has an additional carbon in the side chain, altering its chemical properties.
Uniqueness
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)3-6(9)8(12)13-2/h6H,3,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBSWFIKOIYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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